molecular formula C12H14O3 B143441 1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one CAS No. 63740-98-7

1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one

Cat. No. B143441
CAS RN: 63740-98-7
M. Wt: 206.24 g/mol
InChI Key: VSLRIRGQCOPULE-UHFFFAOYSA-N
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Description

The compound 1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one is a chemical that appears to be related to benzodioxole derivatives. While the papers provided do not directly discuss this compound, they do provide insights into similar structures and their synthesis which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of benzodioxole derivatives can be achieved through reactions involving salicylaldehyde or its derivatives. For instance, in the synthesis of symmetric 1,5-di(benzofuran-2-yl)-3-(4-substituted-aryl)-pentane-1,5-dione derivatives, salicylaldehyde reacts with bromoacetone under basic conditions to afford corresponding benzofuran derivatives. These derivatives then undergo further reactions such as crossed aldol condensation and Michael addition to yield the final products . This method could potentially be adapted for the synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds related to 1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one can be complex, with multiple functional groups and symmetry elements. For example, cryptands with 1,3,5-tris(1',3'-dioxan-2'-yl)-benzene units have been synthesized and structurally investigated using techniques such as single crystal X-ray diffraction, NMR, and MS . These techniques are crucial for confirming the structure of synthesized compounds and could be applied to analyze the molecular structure of 1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one.

Chemical Reactions Analysis

The chemical reactions involving benzodioxole derivatives can be quite varied. The synthesis of benzyloxylated-diiodopentanes, for example, involves a stereo-controlled process starting from a triol precursor and leads to a diiodide intermediate, which can then be used to synthesize five-membered imino-sugars . This demonstrates the versatility of such compounds in synthetic chemistry, which could be relevant when considering the reactivity of 1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one in various chemical reactions.

Physical and Chemical Properties Analysis

Although the papers provided do not directly discuss the physical and chemical properties of 1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one, we can infer that similar compounds exhibit properties that are influenced by their functional groups and molecular symmetry. The presence of benzodioxole and pentanone groups in the compound suggests that it may have unique electronic, steric, and possibly optical properties that could be explored through experimental studies.

Scientific Research Applications

Virtual Screening and Drug Design

The compound 1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one and its derivatives have been explored in the domain of drug design through virtual screening methods. For instance, a study involved the synthesis of an analogue targeting the urokinase receptor (uPAR), showing promising results in inhibiting breast tumor metastasis. The synthesized compound exhibited properties that blocked angiogenesis and induced apoptosis in cell growth, making it a potential candidate for further drug development in cancer treatment (Wang et al., 2011).

Antimicrobial Properties

Derivatives of 1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one have been investigated for their antimicrobial properties. A study synthesized benzo[d][1,3]dioxole gathered pyrazole derivatives and evaluated their in vitro antimicrobial activity. Some of these synthesized compounds exhibited notable antifungal and antibacterial activities, highlighting their potential as antimicrobial agents (Umesha & Basavaraju, 2014).

Structural and Electronic Properties Analysis

The structural and electronic properties of derivatives of 1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one have been studied using techniques like density functional theory (DFT). These studies help in understanding the molecule's interaction with its environment, which is crucial for designing molecules with desired properties for applications in fields like material science and pharmacology (Essa & Jalbout, 2008).

Synthesis and Characterization of Novel Compounds

Several studies focus on the synthesis and characterization of novel compounds containing the 1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one moiety. These studies provide insights into the compound's potential applications in various fields such as material science, pharmaceuticals, and organic chemistry. The characterization involves techniques like NMR, mass spectrometry, and X-ray crystallography, ensuring a detailed understanding of the compound's structure and properties (Nagpal et al., 2015).

Future Directions

The future directions for “1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one” could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar indole anticancer molecules .

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-2-3-4-10(13)9-5-6-11-12(7-9)15-8-14-11/h5-7H,2-4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSLRIRGQCOPULE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60472845
Record name 1-(2H-1,3-Benzodioxol-5-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one

CAS RN

63740-98-7
Record name 1-(2H-1,3-Benzodioxol-5-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Suzuki, JR Deschamps, AE Jacobson, KC Rice - Chirality, 2015 - Wiley Online Library
Illicit rac‐MDPV (3,4‐methylenedioxypyrovalerone), manufactured in clandestine labs, has become widely abused for its cocaine‐like stimulant properties. It has recently been found as …
Number of citations: 20 onlinelibrary.wiley.com
R Kolanos, E Solis Jr, F Sakloth… - ACS chemical …, 2013 - ACS Publications
Synthetic cathinones, β-keto analogues of amphetamine (or, more correctly, of phenylalkylamines), represent a new and growing class of abused substances. Several such analogues …
Number of citations: 84 pubs.acs.org
R Kolanos, JS Partilla, MH Baumann… - ACS chemical …, 2015 - ACS Publications
The designer stimulant methylenedioxypyrovalerone (MDPV) is a potent reuptake inhibitor at transporters for dopamine (DAT) and norepinephrine (NET) that produces a constellation of …
Number of citations: 77 pubs.acs.org
E Solis - … of New Psychoactive Substances (NPS) The Science …, 2017 - Springer
Products containing psychoactive synthetic cathinones, such as mephedrone and 3,4-methylenedioxypyrovalerone (MDPV) are prevalent in our society. Synthetic cathinones are …
Number of citations: 14 link.springer.com
F Sakloth - 2015 - search.proquest.com
Synthetic cathinones represent threatening and high abuse-potential designer drugs. These are analogs of cathinone (the β-keto analog of amphetamine (AMPH)) a naturally occurring …
Number of citations: 3 search.proquest.com

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